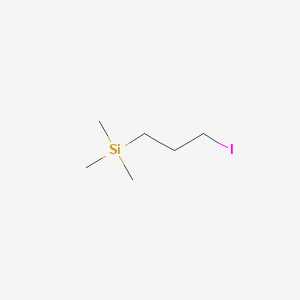

Silane, (3-iodopropyl)trimethyl-

Beschreibung

Synthesis Analysis

The synthesis of various silane compounds has been explored in the provided studies. For instance, tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane was synthesized from its chloromethyl counterpart, demonstrating the potential for functional group transformation in silane chemistry . Similarly, tris(triisopropylsilyl)silane was synthesized and its structure analyzed, revealing an unusual nearly coplanar arrangement of silicon atoms . The synthesis of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane for use in Hiyama cross-coupling reactions further exemplifies the versatility of silane compounds in organic synthesis . Additionally, the preparation of 1,3-bis(trimethylsilyl)-1-alkynes from propargylic silanes highlights the reactivity of silanes with other functional groups .

Molecular Structure Analysis

The molecular structure of silane compounds has been a subject of interest. Tris(triisopropylsilyl)silane was found to have a nearly coplanar silicon arrangement, which is an unusual feature and could influence its reactivity . The crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane was determined, providing insights into potential coordination chemistry applications .

Chemical Reactions Analysis

Silane compounds participate in a variety of chemical reactions. The immobilization of the Si(CH2SH)3 group on silica surfaces via an Si–O–Si linkage was achieved using a mercaptomethyl silane derivative . Bis(triisopropylsilyl)silylene, generated from the decomposition of tris(triisopropylsilyl)silane, was shown to undergo insertions into H–Si bonds and addition to π-bonds of olefins, alkynes, and dienes . The hydrosilylation of alkenes and alkynes using tris(trimethylsilyl)silane as a radical-based reducing agent has been reported to proceed with high regioselectivity and stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are crucial for their applications. Tris(trimethylsilyl)silane was found to be an effective reducing agent for various organic substrates and a hydrosilylating agent for ketones and alkenes . Its autoxidation at ambient temperature was observed to proceed via a free-radical chain mechanism . The effect of organic-silane additives on the textural-structural properties of mesoporous silicate materials was also investigated, demonstrating the role of silanes in the formation of mesoporous structures .

Eigenschaften

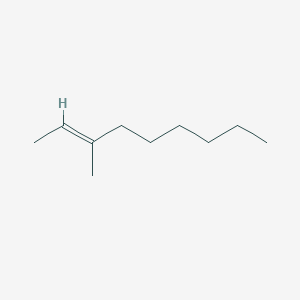

IUPAC Name |

3-iodopropyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ISi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLGUXNVMKOVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339085 | |

| Record name | Silane, (3-iodopropyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (3-iodopropyl)trimethyl- | |

CAS RN |

18135-48-3 | |

| Record name | Silane, (3-iodopropyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)

![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)